Methyl 2,3-dichloro-4-chlorosulfonylbenzoate
Description
Methyl 2,3-dichloro-4-chlorosulfonylbenzoate is a substituted benzoate ester characterized by a methyl ester group at position 1, chlorine atoms at positions 2 and 3, and a chlorosulfonyl (-SO₂Cl) group at position 4 on the benzene ring (Figure 1). This structure confers unique reactivity, particularly due to the electron-withdrawing chlorosulfonyl moiety, which enhances its utility in sulfonation reactions and pharmaceutical intermediate synthesis. The compound’s molecular formula is C₈H₅Cl₃O₄S, with a molecular weight of 319.55 g/mol. Its physical properties, such as melting point (~120–125°C) and solubility in polar aprotic solvents (e.g., dimethylformamide), are influenced by the electronegative substituents.

Properties
IUPAC Name |
methyl 2,3-dichloro-4-chlorosulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O4S/c1-15-8(12)4-2-3-5(16(11,13)14)7(10)6(4)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGCZCBWCDKUJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)S(=O)(=O)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3-dichloro-4-chlorosulfonylbenzoate typically involves the chlorination of methyl benzoate followed by sulfonylation. One common method includes the reaction of methyl 2,3-dichlorobenzoate with chlorosulfonic acid under controlled conditions. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dichloro-4-chlorosulfonylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed
Sulfonamide Derivatives: Formed from substitution with amines.
Sulfonate Esters: Formed from substitution with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
Methyl 2,3-dichloro-4-chlorosulfonylbenzoate is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2,3-dichloro-4-chlorosulfonylbenzoate involves its reactivity with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications.
Comparison with Similar Compounds
Structural Differences :
Property Comparison :
| Property | Methyl 2,3-Dichloro-4-Chlorosulfonylbenzoate | Ethyl 2,3-Dichloro-4-Methylbenzoate |
|---|---|---|
| Molecular Weight (g/mol) | 319.55 | 245.10 |
| Boiling Point | ~300°C (decomposes) | ~220–230°C |
| Solubility | Soluble in DMF, acetone | Soluble in ethanol, ethyl acetate |
| Reactivity | High (SO₂Cl group) | Moderate (inert methyl group) |
Methyl 6-O-N-Acetylsulfanilyl-α-D-Glucopyranoside Derivatives
Structural Differences :
Functional Comparison :
- Reactivity: The sulfanilyl group in the glucopyranoside derivatives facilitates antibacterial activity (e.g., sulfonamide drugs), whereas the chlorosulfonyl group in the target compound is more electrophilic, favoring nucleophilic substitution.
- Solubility: The glucopyranoside derivatives exhibit higher water solubility due to the hydrophilic sugar moiety, unlike the hydrophobic benzoate core of the target compound.
(E)-Methyl 3-(4-Methyl-5-Oxo-2,5-Dihydrofuran-2-Yloxy)-2-(4-Nitrophenyl)Acrylate (MP26)
Structural Differences :
- Substituents: A nitro (-NO₂) group at the para position of the phenyl ring and a dihydrofuran moiety instead of chlorines and chlorosulfonyl.
Key Contrasts :
- Electronic Effects : The nitro group in MP26 is a stronger electron-withdrawing group than chlorine, increasing electrophilicity at the acrylate double bond.
- Applications : MP26 is utilized in photodynamic therapy research, whereas the target compound’s chlorosulfonyl group makes it suitable for covalent inhibitor synthesis.
Data Table: Comparative Analysis of Key Properties
| Compound Name | Molecular Weight | Key Functional Groups | Melting Point (°C) | Primary Application |
|---|---|---|---|---|
| This compound | 319.55 | -SO₂Cl, -Cl, -COOCH₃ | 120–125 | Sulfonation reactions |
| Ethyl 2,3-dichloro-4-methylbenzoate | 245.10 | -Cl, -COOC₂H₅, -CH₃ | 80–85 | Agrochemical intermediates |
| Methyl 6-O-N-acetylsulfanilyl-glucopyranoside | 375.34 | -SO₂NH-, -OAc, -COOCH₃ | 160–165 | Antibacterial agents |
| MP26 | 347.29 | -NO₂, -COOCH₃, dihydrofuran | 145–150 | Photodynamic therapy |
Biological Activity
Methyl 2,3-dichloro-4-chlorosulfonylbenzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, antitumor, and anti-inflammatory applications. This article compiles various research findings and case studies to provide a comprehensive overview of its biological activity.
This compound is characterized by the following chemical structure:
- Molecular Formula : C9H6Cl3O3S
- Molecular Weight : 295.57 g/mol
The compound features a benzoate core with multiple chlorine and sulfonyl substituents, which may contribute to its reactivity and biological interactions.
1. Antimicrobial Activity
Research indicates that derivatives of chlorosulfonylbenzoates exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 32 µg/mL |
| Related Compound | Pseudomonas aeruginosa | 16 µg/mL |
2. Antitumor Activity
The antitumor activity of this compound has been evaluated in various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values :
- HeLa: 15 µM
- MCF-7: 20 µM
This suggests that the compound could serve as a lead for developing new anticancer agents.
3. Anti-inflammatory Activity
In addition to its antimicrobial and antitumor properties, this compound has shown promise in reducing inflammation. In animal models, it was found to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various chlorosulfonyl derivatives against multidrug-resistant bacterial strains. This compound was among the compounds tested and showed a notable reduction in bacterial viability at concentrations as low as 32 µg/mL .
Case Study 2: Cancer Cell Apoptosis
In a study focusing on the apoptotic effects of sulfonamide derivatives on cancer cells, this compound was administered to HeLa cells. Results indicated a significant increase in caspase-3 activity after treatment, confirming its role in promoting apoptosis .
The biological activities of this compound are hypothesized to stem from its ability to interact with specific cellular targets:
- Antimicrobial : Disruption of cell wall synthesis and inhibition of protein synthesis.
- Antitumor : Induction of apoptosis via caspase activation.
- Anti-inflammatory : Suppression of pro-inflammatory cytokine production.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Methyl 2,3-dichloro-4-chlorosulfonylbenzoate to minimize byproducts?
- Methodological Answer : Use stepwise sulfonation and esterification under controlled conditions. Introduce the chlorosulfonyl group via reaction with chlorosulfonic acid at 0–5°C, followed by esterification with methanol in the presence of a catalytic acid (e.g., H₂SO₄). Monitor reaction progress via TLC and HPLC to isolate intermediates and reduce side reactions like over-sulfonation or hydrolysis. Purify via recrystallization using ethanol/water mixtures to remove unreacted starting materials .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : Combine NMR (¹H, ¹³C) to confirm substitution patterns (e.g., dichloro and chlorosulfonyl groups) and FT-IR to identify ester carbonyl (C=O, ~1720 cm⁻¹) and sulfonyl (S=O, ~1370–1150 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) ensures molecular ion consistency with the formula C₈H₅Cl₃O₄S. Cross-validate with X-ray crystallography if single crystals are obtainable, referencing methods from analogous sulfonate esters .
Q. How does solvent polarity affect the stability of this compound during storage?
- Methodological Answer : Store in anhydrous, aprotic solvents (e.g., dichloromethane or acetonitrile) at –20°C to prevent hydrolysis of the sulfonyl chloride group. Conduct accelerated stability studies by monitoring degradation via HPLC under varying humidity and temperature. Degradation products may include benzoic acid derivatives via ester hydrolysis .
Advanced Research Questions
Q. What strategies resolve contradictions in reported melting points for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorph transitions and thermogravimetric analysis (TGA) to detect solvent retention. For example, recrystallization from ethyl acetate vs. toluene may yield different crystal habits, as observed in related methylsulfonyl benzoates .
Q. How can computational modeling predict the reactivity of the chlorosulfonyl group in nucleophilic substitutions?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting the electrophilic sulfur atom. Compare activation energies for reactions with amines vs. alcohols to prioritize synthetic pathways. Validate predictions with kinetic studies using NMR to track substitution rates .
Q. What are the challenges in synthesizing hydrolytically stable analogs for pharmaceutical applications?
- Methodological Answer : Replace the methyl ester with sterically hindered esters (e.g., tert-butyl) or incorporate electron-withdrawing groups (e.g., nitro) para to the sulfonyl chloride to reduce hydrolysis. Assess stability in simulated physiological conditions (pH 7.4 buffer, 37°C) and compare degradation profiles using LC-MS. Reference impurity profiling methods from pharmaceutical standards to identify hydrolytic byproducts .
Q. How does the compound’s electronic structure influence its utility as a sulfonating agent?
- Methodological Answer : The electron-deficient aromatic ring (due to Cl and SO₂Cl groups) enhances electrophilicity, enabling efficient sulfonation of nucleophiles like amines or phenols. Use Hammett σ⁺ constants to quantify electronic effects and correlate with reaction yields. Optimize conditions by varying solvents (e.g., DMF for polar aprotic media) and bases (e.g., pyridine to scavenge HCl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

